molecular formula C10H11F3N2O2 B7807036 3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide

3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B7807036
M. Wt: 248.20 g/mol
InChI Key: NAFYJOPOQUWLCX-UHFFFAOYSA-N
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Description

3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an amino group at the 3-position and a 2-(trifluoromethoxy)phenyl group at the amide nitrogen.

Properties

IUPAC Name

3-amino-N-[2-(trifluoromethoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)17-8-4-2-1-3-7(8)15-9(16)5-6-14/h1-4H,5-6,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFYJOPOQUWLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amidation Approaches

The most straightforward route to 3-amino-N-[2-(trifluoromethoxy)phenyl]propanamide involves the direct amidation of 3-aminopropanoic acid (β-alanine) with 2-(trifluoromethoxy)aniline. This method typically employs activating agents to convert the carboxylic acid into a reactive intermediate, such as an acyl chloride or mixed anhydride. For instance, treatment of β-alanine with thionyl chloride (SOCl₂) generates 3-aminopropanoyl chloride, which subsequently reacts with 2-(trifluoromethoxy)aniline in dichloromethane (DCM) under inert conditions . The reaction proceeds via nucleophilic acyl substitution, where the aniline’s amine group attacks the electrophilic carbonyl carbon of the acyl chloride.

A critical challenge in this route is the competing reactivity of the β-amino group in β-alanine, which may lead to undesired dimerization or oligomerization. To mitigate this, selective protection of the amino group using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups is often employed prior to activation . Deprotection under acidic (e.g., trifluoroacetic acid) or reductive (e.g., hydrogenolysis) conditions yields the free amine in the final product. Reported yields for this method range from 60% to 75%, depending on the purity of intermediates and reaction scale .

Coupling Agent-Mediated Synthesis

Modern peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), offer a milder alternative to traditional acyl chloride chemistry. In this approach, β-alanine is reacted with 2-(trifluoromethoxy)aniline in dimethylformamide (DMF) or acetonitrile (MeCN) using EDC/HOBt as the coupling system . The mechanism involves in situ formation of an active ester intermediate, which facilitates amide bond formation without requiring high temperatures or strongly acidic conditions.

Key advantages of this method include improved functional group tolerance and reduced side reactions. For example, the use of cesium carbonate (Cs₂CO₃) as a base in DMF has been shown to enhance reaction rates and yields in analogous amidation reactions . Under optimized conditions (room temperature, 2.0 equiv Cs₂CO₃, 20 min reaction time), yields exceeding 85% have been achieved for structurally related propanamides . This method is particularly advantageous for scale-up due to its operational simplicity and minimal purification requirements.

One-Pot Tandem Reactions

Recent advances in tandem catalysis have enabled the synthesis of this compound from simpler precursors in a single reaction vessel. A notable example involves the copper-catalyzed coupling of acrylonitrile with 2-(trifluoromethoxy)aniline, followed by hydrolysis and reduction steps. In this pathway, acrylonitrile undergoes Michael addition with the aniline derivative in the presence of Cu(OAc)₂, forming a β-aminonitrile intermediate . Subsequent hydrolysis with aqueous HCl yields β-aminopropanoic acid, which is then amidated in situ using coupling agents.

This method reduces the need for isolating intermediates, thereby improving overall efficiency. However, careful control of reaction pH and temperature is critical to prevent premature hydrolysis or side reactions. Reported yields for one-pot syntheses range from 50% to 65%, reflecting the trade-off between convenience and efficiency .

Solid-Phase Synthesis

Solid-phase synthesis, widely used in peptide chemistry, has been adapted for the preparation of this compound. Wang resin-bound β-alanine is activated using HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) and reacted with 2-(trifluoromethoxy)aniline in DMF. After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is purified via recrystallization or chromatography .

This approach is highly reproducible and facilitates automated synthesis, making it suitable for high-throughput applications. However, the requirement for specialized equipment and resins increases the overall cost, limiting its use to laboratory-scale production.

Green Chemistry Approaches

Environmentally benign methods, such as microwave-assisted synthesis and solvent-free reactions, have gained traction in recent years. For example, irradiation of a mixture of β-alanine, 2-(trifluoromethoxy)aniline, and Cs₂CO₃ in a microwave reactor at 100°C for 10 minutes produces the target amide in 78% yield . The rapid heating and uniform energy distribution of microwaves enhance reaction kinetics while reducing side product formation.

Solvent-free conditions, utilizing mechanochemical grinding of reactants with catalytic K₂CO₃, have also been explored. This method eliminates the need for toxic solvents and simplifies purification, though yields remain modest (55–60%) compared to solution-phase reactions .

Comparative Analysis of Methodologies

The choice of synthesis method depends on factors such as scale, cost, and desired purity. Classical amidation offers high yields but requires stringent anhydrous conditions. Coupling agent-mediated synthesis balances efficiency and practicality, making it the preferred method for most applications. One-pot and solid-phase approaches are advantageous for specialized contexts but suffer from scalability issues. Green chemistry methods, while sustainable, require further optimization to match traditional yields.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or alkaline conditions to yield a carboxylic acid and aniline derivatives.

Conditions and Reagents :

  • Acidic : 6M HCl, reflux (110°C, 12–24 hrs)

  • Basic : 2M NaOH, 80°C, 6–12 hrs

Products :

  • Acidic: 3-Amino-[2-(trifluoromethoxy)phenyl]propanoic acid + 2-(trifluoromethoxy)aniline

  • Basic: Sodium salt of the carboxylic acid + aniline

Mechanism :
Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic) cleaves the amide bond. The trifluoromethoxy group stabilizes the transition state via inductive effects.

Amino Group Acylation

The primary amine reacts with acylating agents to form secondary amides.

Reagents :

  • Acetyl chloride (CH₃COCl) in dichloromethane (DCM) with triethylamine (TEA)

  • Benzoyl chloride (PhCOCl) under similar conditions

Typical Procedure :
3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide (1 eq) and TEA (2 eq) are stirred in DCM at 0°C. Acetyl chloride (1.2 eq) is added dropwise, followed by 2 hrs at 25°C.

Product :
N-Acetyl-3-amino-N-[2-(trifluoromethoxy)phenyl]propanamide (Yield: 85–92%).

Alkylation Reactions

The amine undergoes alkylation with alkyl halides or sulfates.

Reagents :

  • Methyl iodide (CH₃I) in THF with K₂CO₃

  • Ethyl bromoacetate (BrCH₂COOEt) in DMF

Conditions :

  • 60°C, 8–12 hrs under nitrogen

Product :
N-Methyl-3-amino-N-[2-(trifluoromethoxy)phenyl]propanamide (Yield: 78%) .

Nucleophilic Substitution at the Trifluoromethoxy Group

The trifluoromethoxy substituent participates in SNAr reactions under strong bases.

Reagents :

  • Cs₂CO₃ in DMF at 80°C

  • 4-Nitrofluorobenzene as electrophile

Outcome :
Replacement of the trifluoromethoxy group with a nitro-substituted aryl ring (Yield: 40–55%) .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form imines or Schiff bases.

Reagents :

  • Benzaldehyde (PhCHO) in ethanol with acetic acid catalyst

Conditions :

  • Reflux, 4–6 hrs

Product :
N-[2-(Trifluoromethoxy)phenyl]-3-(benzylideneamino)propanamide (Yield: 70%) .

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductYieldSource
Amide Hydrolysis (Acid)6M HCl, refluxPropanoic acid derivative + aniline90%
AcylationAcetyl chloride, TEA, DCMN-Acetylated propanamide92%
AlkylationCH₃I, K₂CO₃, THFN-Methylated derivative78%
SNArCs₂CO₃, DMF, 4-nitrofluorobenzeneNitroaryl-substituted product55%
Schiff Base FormationBenzaldehyde, ethanol, refluxBenzylideneamino-propanamide70%

Mechanistic Insights

  • Amide Hydrolysis : The trifluoromethoxy group’s electron-withdrawing nature increases carbonyl electrophilicity, accelerating nucleophilic attack.

  • SNAr Reactions : Cs₂CO₃ deprotonates the aryl ring, activating it for substitution. Steric hindrance from the trifluoromethoxy group reduces yields .

  • Acylation/Kinetics : TEA scavenges HCl, shifting equilibrium toward product formation. Steric effects near the amine lower reaction rates compared to less hindered analogues .

Scientific Research Applications

Medicinal Chemistry

3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide has been investigated for its potential as an antiviral agent . Research indicates that compounds with similar structures can inhibit viral replication by targeting specific viral proteins. For example, studies on related compounds have shown promising results against HIV-1 by interfering with capsid protein interactions .

Pain Management

The compound is also being evaluated for its analgesic properties. Research has demonstrated that analogues of this compound can act as antagonists at the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain signaling. For instance, modifications of similar propanamide structures have resulted in potent TRPV1 antagonists, which exhibited significant analgesic effects in neuropathic pain models .

CompoundK_i (nM)IC_50 (pH)Analgesic Efficacy
This compoundTBDTBDTBD
Analog 49 (related structure)0.26.3Superior to parent compound

Anticancer Activity

Recent studies suggest that the compound may also possess anticancer properties. Compounds with similar frameworks have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The evaluation of these compounds against various cancer cell lines has indicated significant cytotoxicity, warranting further investigation into their mechanisms of action .

Case Study 1: TRPV1 Antagonism

In a study evaluating the structure-activity relationship (SAR) of various propanamide derivatives, it was found that specific modifications to the amino and phenyl groups significantly enhanced TRPV1 antagonistic activity. The most potent derivative demonstrated a K_i value of 0.2 nM against capsaicin-induced activation, indicating its potential for pain management applications .

Case Study 2: Antiviral Activity Against HIV-1

A series of compounds structurally related to this compound were screened for antiviral activity against HIV-1. The results showed that certain analogues effectively inhibited viral replication through specific interactions with the viral capsid protein, suggesting a viable pathway for drug development targeting HIV .

Mechanism of Action

The mechanism of action of 3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring Propanamide Modifications Key Properties/Applications Reference
3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide 2-OCF₃ 3-amino group Potential receptor ligand [Inferred]
2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide (Imp. F(EP)) 2-NO₂, 5-CF₃ 2-methyl group Pharmaceutical impurity
2-Hydroxyflutamide 4-nitro, 3-CF₃ 2-hydroxy group Antiandrogen metabolite
3-Nitrobenzotrifluoride 3-NO₂, CF₃ Not applicable (benzene derivative) Polymer synthesis intermediate
2-[(3-fluorophenyl)amino]-N-methylpropanamide 3-F N-methyl, amino at 2-position Unspecified pharmacological use
N-(4-acetylphenyl)-3,3,3-trifluoro-2,2-bis(trifluoromethyl)propanamide 4-acetyl, CF₃ clusters Multiple CF₃ groups High lipophilicity
Key Observations:

Substituent Electronic Effects: The trifluoromethoxy group (OCF₃) in the target compound provides moderate electron-withdrawing effects compared to stronger groups like nitro (NO₂) or trifluoromethyl (CF₃) seen in Imp. F(EP) and 3-nitrobenzotrifluoride . This may enhance stability in metabolic pathways compared to nitro-substituted analogs.

Backbone Modifications: The 3-amino group in the target compound distinguishes it from analogs like 2-Hydroxyflutamide (2-OH) or N-methylpropanamide derivatives. Amino groups can participate in salt formation or receptor interactions, influencing bioavailability .

Lipophilicity and Bioactivity :

  • Compounds with multiple CF₃ groups (e.g., N-(4-acetylphenyl)-3,3,3-trifluoro-2,2-bis(trifluoromethyl)propanamide) exhibit higher logP values, suggesting greater membrane permeability but possible toxicity risks . The target compound’s single OCF₃ group balances lipophilicity and polarity.

Biological Activity

3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide is a compound notable for its unique trifluoromethoxy group, which significantly influences its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on recent research findings.

  • Molecular Formula : C11H12F3N2O2
  • Structure : The compound features an amino group, an amide linkage, and a trifluoromethoxy substituent on a phenyl ring, enhancing its lipophilicity and biological interactions.

The trifluoromethoxy group enhances binding affinity to various biological targets, including enzymes and receptors. This modification can lead to inhibition or modulation of specific biological pathways, contributing to the compound's pharmacological effects.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. It has been studied for its potential to inhibit key enzymes involved in metabolic processes, which could be leveraged in drug development for metabolic disorders.

Antimicrobial Activity

Studies have shown that compounds with similar structural features to this compound possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Study 1: Antitubercular Activity

In a study evaluating N-trifluoromethylthiolated sulfonimidamides, compounds structurally related to this compound exhibited potent activity against M. tuberculosis. The MIC values ranged from 4–8 μg/mL, supporting the potential of trifluoromethylated compounds in treating tuberculosis .

Case Study 2: Enzyme Interaction Studies

Interaction studies have shown that this compound binds effectively to various enzymes, demonstrating its potential as an enzyme inhibitor. This property is particularly relevant in the context of drug design aimed at modulating enzyme activity for therapeutic benefits.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

Compound NameBiological ActivityMIC (μg/mL)Key Features
This compound Enzyme inhibitionN/AContains trifluoromethoxy group
N-Trifluoromethylthiolated sulfonimidamides (13) Antitubercular4–8High activity against M. tuberculosis
N-Trifluoromethyl sulfoximines Antimicrobial>512Lower activity against Gram-positive/negative bacteria

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide, and what critical parameters influence reaction yield?

Answer:
The synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and aromatic amines. For analogs like TRPV1 antagonists, intermediates such as 2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide are synthesized via nucleophilic substitution or amidation reactions . Critical parameters include:

  • Temperature control (e.g., maintaining 0–5°C during acylation to minimize side reactions).
  • Catalyst selection (e.g., HATU or DCC for efficient coupling).
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity).
  • Purification methods (column chromatography or recrystallization to achieve >95% purity).

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions and purity (e.g., aromatic proton shifts at δ 7.2–7.8 ppm, trifluoromethoxy group at δ 4.3 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 307.1).
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays).

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituent modifications on this compound's biological activity?

Answer:

  • Substituent Variation: Replace the trifluoromethoxy group with halogens (e.g., Cl, F) or methylsulfonamido groups to assess steric/electronic effects on target binding .
  • Bioactivity Assays: Test analogs in enzyme inhibition assays (e.g., β-alanyl aminopeptidase) or receptor-binding studies (e.g., TRPV1 antagonism).
  • Data Correlation: Use computational tools (e.g., molecular docking) to link structural changes with activity trends. For example, electron-withdrawing groups may enhance binding affinity by 2–3-fold .

Advanced: What statistical approaches should be employed to resolve contradictory enzyme activity data when assessing this compound as a β-alanyl aminopeptidase substrate?

Answer:

  • ANOVA: Identify significant variance between substrate performance (e.g., F-value = 17.4 vs. F-critical = 2.8 for unequal variance) .
  • Post-hoc T-tests: Compare pairs (e.g., 3-Amino-N-(3-fluorophenyl)propanamide vs. 3-Amino-N-phenylpropanamide) with adjusted p-values (α = 0.05).
  • Detection Limits: Prioritize substrates with lower LOD/LOQ (e.g., 3-fluoroaniline detection at 0.1 nM vs. aniline at 0.5 nM) .
Substrate Pair F-value p-value Conclusion
3-Fluorophenyl vs. 4-Methylphenyl17.40.0009Statistically significant difference
3-Fluorophenyl vs. Phenyl2.20.3350No significant difference

Advanced: What experimental strategies can optimize the detection sensitivity of enzyme activity assays using this compound as a substrate?

Answer:

  • HS-SPME-GC-MS: Headspace solid-phase microextraction coupled with gas chromatography improves volatile product (e.g., 3-fluoroaniline) detection .
  • Enzyme Kinetics: Optimize pH (7.4–8.0) and temperature (37°C) to maximize kcat/KMk_{cat}/K_M.
  • Internal Standards: Use deuterated analogs (e.g., d5_5-3-fluoroaniline) to normalize signal variability.

Advanced: How does the introduction of a trifluoromethoxy group influence the compound's pharmacokinetic properties compared to halogenated analogs?

Answer:

  • Metabolic Stability: The trifluoromethoxy group reduces oxidative metabolism (t1/2_{1/2} increases by ~40% vs. chloro analogs) due to C-F bond strength .
  • Lipophilicity: LogP increases by 0.5–1.0 units, enhancing blood-brain barrier permeability in CNS-targeted studies.
  • Protein Binding: Fluorine atoms may increase serum albumin binding (e.g., 85% vs. 70% for non-fluorinated analogs).

Basic: What are the primary challenges in achieving regioselective functionalization during the synthesis of derivatives of this compound?

Answer:

  • Competing Reactivity: The amino group may undergo unintended acylation; protect with Boc groups before derivatization .
  • Steric Hindrance: Bulky trifluoromethoxy groups hinder electrophilic substitution; use directing groups (e.g., –NO2_2) to control reaction sites.

Advanced: What in silico modeling techniques are appropriate for predicting the binding affinity of this compound to target enzymes?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with β-alanyl aminopeptidase active sites (e.g., hydrogen bonding with Arg234) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes).
  • QSAR Models: Develop regression models correlating Hammett σ values with IC50_{50} data (R2^2 > 0.85) .

Basic: How should researchers validate the purity of this compound following synthesis?

Answer:

  • Combined Techniques:
    • HPLC: Retention time consistency (Δt < 0.1 min across replicates).
    • Elemental Analysis: C, H, N content within ±0.3% of theoretical values.
    • Melting Point: Sharp range (e.g., 157–161°C) indicates homogeneity .

Advanced: What methodological considerations are critical when comparing the bioactivity of this compound against structurally similar analogs in antimicrobial assays?

Answer:

  • Standardized Protocols: Follow CLSI guidelines for MIC determination (e.g., broth microdilution, 18–24 h incubation) .
  • Resazurin Assays: Use fluorometric endpoints to quantify bacterial viability dynamically.
  • Control Compounds: Include reference drugs (e.g., ciprofloxacin) and solvent controls to validate assay robustness.

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